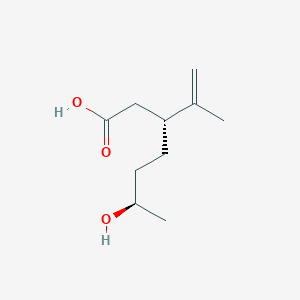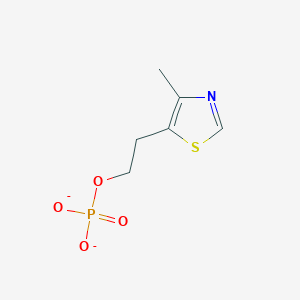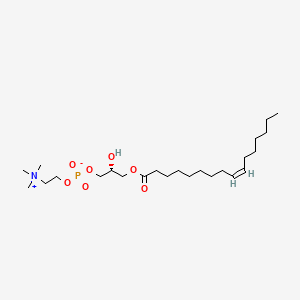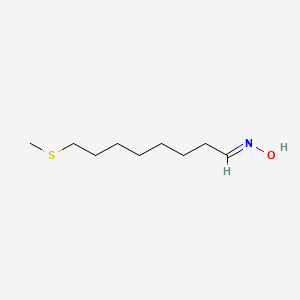
Ytterbium-172
Overview
Description
Ytterbium-172 is a stable isotope of the rare-earth element ytterbium, which belongs to the lanthanide series of the periodic table. Ytterbium itself is a soft, malleable, and ductile metal with a silvery appearance. It is named after the Swedish village of Ytterby, where it was first discovered. This compound has a natural abundance of approximately 21.68% and is one of the seven stable isotopes of ytterbium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ytterbium-172 can be isolated from its natural sources through various separation techniques. One common method involves the use of ion-exchange chromatography, where ytterbium is separated from other lanthanides based on its ionic properties. Another method is solvent extraction, which utilizes organic solvents to selectively extract ytterbium from a mixture of rare-earth elements .
Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of ytterbium oxide (Yb2O3) using a reducing agent such as lanthanum metal. The reduction process is typically carried out in a high-temperature furnace under a vacuum to prevent oxidation. The resulting ytterbium metal is then purified through vacuum distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ytterbium-172, like other ytterbium isotopes, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Ytterbium reacts with oxygen to form ytterbium(III) oxide (Yb2O3). This reaction occurs readily at elevated temperatures.
Reduction: Ytterbium(III) oxide can be reduced to ytterbium metal using a reducing agent such as lanthanum or calcium.
Substitution: Ytterbium can form various halides, such as ytterbium(III) chloride (YbCl3), by reacting with halogen gases
Major Products:
Oxidation: Ytterbium(III) oxide (Yb2O3)
Reduction: Ytterbium metal (Yb)
Substitution: Ytterbium(III) chloride (YbCl3), ytterbium(III) fluoride (YbF3)
Scientific Research Applications
Ytterbium-172 has a wide range of applications in scientific research, including:
Quantum Computing: Ytterbium ions are used in ion trap quantum computing due to their favorable electronic properties and long coherence times.
Medical Imaging: Ytterbium isotopes are used as contrast agents in medical imaging techniques.
Material Science: Ytterbium-doped materials are used in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism by which ytterbium-172 exerts its effects depends on its specific application. In quantum computing, ytterbium ions are used as qubits, where their electronic states are manipulated using laser pulses to perform quantum operations. The long coherence times of ytterbium ions make them ideal for maintaining quantum information over extended periods .
In catalysis, ytterbium compounds act as Lewis acids, facilitating the formation of chemical bonds by accepting electron pairs from reactants. This property is utilized in various organic synthesis reactions to increase reaction rates and selectivity .
Comparison with Similar Compounds
Ytterbium-172 can be compared with other lanthanide isotopes, such as:
Europium-151: Like ytterbium, europium is used in quantum computing and catalysis. europium has different electronic properties and reactivity.
Samarium-149: Samarium is another lanthanide used in catalysis and material science. It has a higher oxidation state and different chemical behavior compared to ytterbium.
Thulium-169: Thulium is used in medical imaging and laser applications. .
This compound is unique due to its specific electronic configuration, which makes it particularly suitable for applications in quantum computing and catalysis. Its stable nature and favorable reactivity also contribute to its versatility in various scientific fields.
Properties
IUPAC Name |
ytterbium-172 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Yb/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWDYIZEMPQZHO-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Yb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[172Yb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930800 | |
| Record name | (~172~Yb)Ytterbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.9363867 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14041-52-2 | |
| Record name | Ytterbium, isotope of mass 172 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014041522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~172~Yb)Ytterbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-hydroxydeca-2,4,7-trienoic acid](/img/structure/B1261737.png)

![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1261742.png)
![2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1261743.png)
![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1261745.png)


![2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B1261749.png)


![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-[2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]ethyl]-3-phenylpropanamide](/img/structure/B1261757.png)
![2-phenyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)acetamide](/img/structure/B1261758.png)
